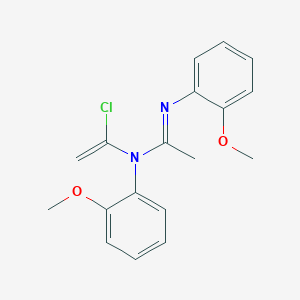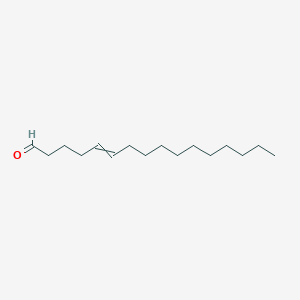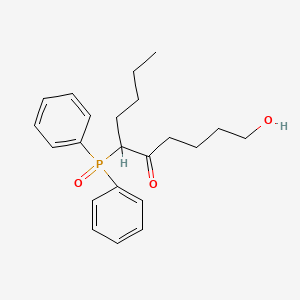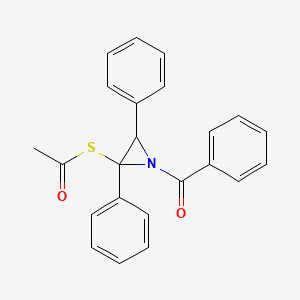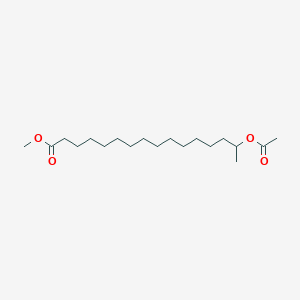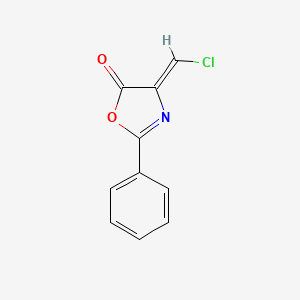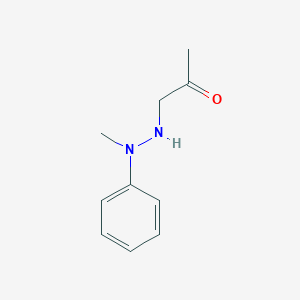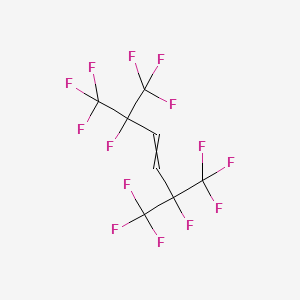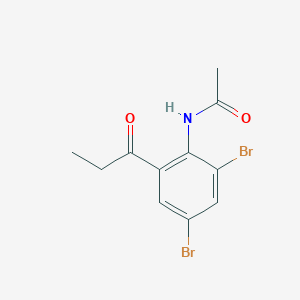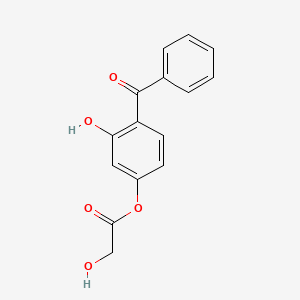
4-Benzoyl-3-hydroxyphenyl hydroxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzoyl-3-hydroxyphenyl hydroxyacetate: is an organic compound that features a benzoyl group attached to a phenyl ring, which is further substituted with a hydroxy group and a hydroxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoyl-3-hydroxyphenyl hydroxyacetate typically involves the following steps:
Friedel-Crafts Acylation:
Hydroxylation: The hydroxyl group can be introduced via electrophilic aromatic substitution using reagents like hydroxylamine or through direct hydroxylation using oxidizing agents.
Esterification: The hydroxyacetate moiety can be introduced by esterification of the hydroxyl group with acetic anhydride or acetyl chloride under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction of the benzoyl group can yield the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming various ethers and esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Ethers and esters of the original compound.
Scientific Research Applications
4-Benzoyl-3-hydroxyphenyl hydroxyacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Benzoyl-3-hydroxyphenyl hydroxyacetate involves its interaction with various molecular targets, depending on its application. For instance:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.
Antioxidant Activity: The hydroxyl group can scavenge free radicals, reducing oxidative stress in biological systems.
Comparison with Similar Compounds
4-Hydroxybenzophenone: Similar structure but lacks the hydroxyacetate moiety.
3-Hydroxybenzophenone: Similar structure but with the hydroxyl group in a different position.
4-Benzoylphenyl acetate: Similar structure but lacks the hydroxyl group.
Uniqueness: 4-Benzoyl-3-hydroxyphenyl hydroxyacetate is unique due to the presence of both a hydroxyl group and a hydroxyacetate moiety, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
88575-40-0 |
|---|---|
Molecular Formula |
C15H12O5 |
Molecular Weight |
272.25 g/mol |
IUPAC Name |
(4-benzoyl-3-hydroxyphenyl) 2-hydroxyacetate |
InChI |
InChI=1S/C15H12O5/c16-9-14(18)20-11-6-7-12(13(17)8-11)15(19)10-4-2-1-3-5-10/h1-8,16-17H,9H2 |
InChI Key |
FUPCEYCFZYJWFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OC(=O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


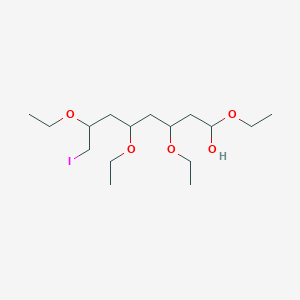
![N-[2-(2,5-Dimethoxyphenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14384972.png)
